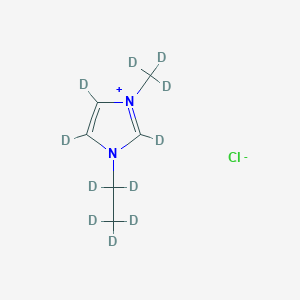
1-乙基-3-甲基咪唑鎓氯化物-d11
描述
1-Ethyl-3-methylimidazolium chloride-d11 is a deuterated ionic liquid, where the hydrogen atoms are replaced with deuterium. This compound is a stable isotope-labeled version of 1-Ethyl-3-methylimidazolium chloride, commonly used in various scientific research applications due to its unique properties such as low volatility, high thermal stability, and ionic conductivity .
科学研究应用
1-Ethyl-3-methylimidazolium chloride-d11 is widely used in scientific research due to its unique properties:
Chemistry: Used as a solvent in organic synthesis, particularly in reactions requiring high thermal stability and ionic conductivity.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Utilized in electrochemical applications, including batteries and supercapacitors.
作用机制
Target of Action
1-Ethyl-3-methylimidazolium chloride-d11, a deuterium-labeled variant of 1-Ethyl-3-methylimidazolium chloride , is primarily used as a tracer in the drug development process . It is also used as a precursor for imidazolium-based ionic liquids, catalysts in reactions, and in polymer synthesis . It can act as a ligand and adsorbent for metal ions and an inhibitor in enzyme-catalyzed reactions .
Mode of Action
The compound interacts with its targets through its ionic nature. As an ionic liquid, it possesses unique properties such as small vapor pressures, high thermal stabilities, and ionic conductivities . These properties allow it to interact effectively with various targets, including metal ions and enzymes .
Biochemical Pathways
It’s known that the compound can influence various reactions and processes due to its role as a catalyst, ligand, and inhibitor
Pharmacokinetics
Deuterium substitution, as seen in 1-Ethyl-3-methylimidazolium chloride-d11, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of 1-Ethyl-3-methylimidazolium chloride-d11’s action are largely dependent on its role in the specific context. For instance, when used as a catalyst, it can accelerate reactions, and when used as an inhibitor, it can impede enzymatic reactions . The compound’s effects can also vary based on the type of cells or systems it interacts with.
Action Environment
The action, efficacy, and stability of 1-Ethyl-3-methylimidazolium chloride-d11 can be influenced by various environmental factors. For example, as an ionic liquid, its properties and interactions can be affected by temperature and pressure . Additionally, the presence of other substances, such as metal ions or enzymes, can also impact its action .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium chloride-d11 is synthesized by the alkylation of 1-methylimidazole with ethyl chloride-d5. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering. The reaction conditions often involve heating the mixture to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of 1-Ethyl-3-methylimidazolium chloride-d11 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high isotopic purity, often exceeding 98% deuterium incorporation .
化学反应分析
Types of Reactions: 1-Ethyl-3-methylimidazolium chloride-d11 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide or alkoxide ions.
Oxidation: Often requires strong oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted imidazolium salts.
Oxidation: Leads to the formation of imidazolium-based oxides.
Reduction: Results in the formation of reduced imidazolium derivatives.
相似化合物的比较
1-Ethyl-3-methylimidazolium chloride: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.
1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with a longer alkyl chain, offering different solubility and thermal properties.
1-Ethyl-3-methylimidazolium bromide: Similar structure but with a bromide ion, affecting its reactivity and applications.
Uniqueness: 1-Ethyl-3-methylimidazolium chloride-d11 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways .
属性
IUPAC Name |
2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQZYMYBQZGEEY-WQTMNAJCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584003 | |
| Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160203-52-1 | |
| Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160203-52-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)


![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)


![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)


![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)

